molecular formula C17H26N4O4S B2392765 1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034429-83-7

1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2392765
CAS RN: 2034429-83-7
M. Wt: 382.48
InChI Key: UOXHQZBQZVPVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N4O4S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • Pyrido(2,3-d)pyrimidine derivatives demonstrated significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents. Structural modifications such as alkylation and sulfonylation have been explored to enhance their activity (Matsumoto & Minami, 1975).

Antimicrobial and Antifungal Activities

  • Piperazine-ethyl-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential (Krishnamurthy et al., 2011).

Anticancer Properties

  • Propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated as anticancer agents, showing strong activity relative to doxorubicin in certain cell lines. This highlights the potential of these derivatives in cancer therapy (Rehman et al., 2018).

Enantioseparation and Analytical Applications

  • A study on the enantioseparation of a basic API compound and its neutral intermediate demonstrated the utility of reversed phase and normal phase liquid chromatography for the separation of pharmaceutical compounds, which is crucial for the development of drugs with specific enantiomeric configurations (Zhou et al., 2010).

properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-26(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)12-14-4-2-3-5-15(14)19-21/h12-13H,2-11H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHQZBQZVPVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)piperidine-4-carboxamide

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